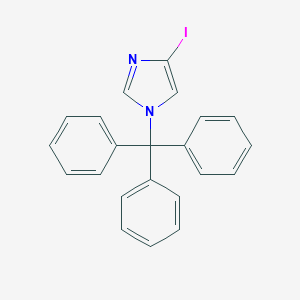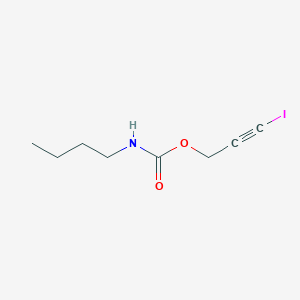
2-(Tetraacetylglucosido)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetraacetylglucosido)glycerol is a protected β-glucosylglycerol . It is an intermediate in the synthesis of β-glucosylglycerol . The molecular formula is C17H26O12 .
Molecular Structure Analysis
The 2-(Tetraacetylglucosido)glycerol molecule contains a total of 55 bonds. There are 29 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Tetraacetylglucosido)glycerol are not available, glycerol etherification is a known process . This involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers .Physical And Chemical Properties Analysis
The molecular weight of 2-(Tetraacetylglucosido)glycerol is 422.38 . It contains a total of 55 atoms, including 26 Hydrogen atoms, 17 Carbon atoms, and 12 Oxygen atoms .Scientific Research Applications
Biomedical Applications
Glycosyl compounds like 2-(Tetraacetylglucosido)glycerol have garnered significant attention in the medical industry due to their diverse pharmaceutical properties and biological activities . They are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis .
Cosmetics Industry
These compounds have stable application characteristics, making them suitable for use in the cosmetics industry . They can be used in various skincare and beauty products.
Food Industry
Glycosyl compounds are also found in the food industry . They can be used as food additives or in the production of certain types of food products.
Enzymatic Synthesis
Enzymatic synthesis is a method used to produce glycosyl compounds . This process converts substrates into products using enzymes as catalysts . It’s a key area of research for improving substrate conversion .
Biotechnological Applications
Glycerol, a component of 2-(Tetraacetylglucosido)glycerol, has various applications in biotechnology . It can be used in the production of biodiesel and other biofuels .
Production of Extremolytes
2-O-α-D-glucosyl-glycerol (2-GG) is an extremolyte that can be produced from 2-(Tetraacetylglucosido)glycerol . Extremolytes have potential applications in various industries, including cosmetics and food .
Future Directions
While specific future directions for 2-(Tetraacetylglucosido)glycerol are not available, glycerol, a related compound, has over 1500 known end uses, including applications in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . This suggests potential for diverse applications of 2-(Tetraacetylglucosido)glycerol in the future.
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDSNITUMJJW-NQNKBUKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433618 |
Source


|
| Record name | 2-(Tetraacetylglucosido)glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetraacetylglucosido)glycerol | |
CAS RN |
157024-67-4 |
Source


|
| Record name | 2-(Tetraacetylglucosido)glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)
![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)



![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)




![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
